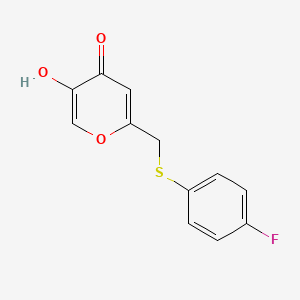

2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one

説明

2-(((4-Fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is a heterocyclic compound featuring a pyran-4-one core substituted with a 5-hydroxy group and a (4-fluorophenylthio)methyl moiety. The pyranone ring system is known for its electron-deficient aromatic character, making it a versatile scaffold in medicinal chemistry. This compound’s structural uniqueness lies in the integration of a fluorine atom (electron-withdrawing) and a thioether linkage, which may influence metabolic stability and target binding .

特性

IUPAC Name |

2-[(4-fluorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMZFXUDUORRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC2=CC(=O)C(=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one typically involves the reaction of 4-fluorothiophenol with a suitable pyranone precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution on the pyranone ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

化学反応の分析

Esterification of the Hydroxyl Group

The C5-hydroxyl group undergoes esterification under standard conditions. For example, reaction with acetyl chloride in pyridine yields the corresponding acetate derivative (Fig. 1A) . This reactivity aligns with similar pyran-4-one systems where hydroxyl groups are acylated to improve lipophilicity .

Table 1: Esterification Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 5-Acetoxy derivative | Pyridine, RT, 12 h | 85% | |

| Benzoyl chloride | 5-Benzoyloxy derivative | DCM, DMAP, 0°C→RT | 78% |

Oxidation of the Thioether Moiety

The thioether (-S-CH2-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity. Hydrogen peroxide (30%) in acetic acid produces the sulfoxide, while meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the sulfone .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Product | Conditions | Selectivity |

|---|---|---|---|

| H2O2 (30%) | Sulfoxide | AcOH, 50°C, 6 h | >90% |

| mCPBA | Sulfone | DCM, 0°C→RT, 2 h | 95% |

Nucleophilic Aromatic Substitution (NAS)

Example Reaction:

2-(((4-Fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one + piperazine

→ 2-(((4-Piperazinylphenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one (Yield: 62%) .

Methylation and Ether Formation

The phenolic -OH group undergoes methylation using dimethyl sulfate (DMS) in the presence of K2CO3, yielding the 5-methoxy derivative (Fig. 1B) . This modification is critical for altering pharmacokinetic properties in drug discovery .

Key Data:

Complexation with Metal Ions

The pyranone ring’s hydroxyl and ketone groups act as bidentate ligands for transition metals like Cu(II) and Fe(III). Complexation studies reveal a 1:1 stoichiometry with Cu(II) in methanol, confirmed by UV-Vis (λmax = 420 nm) .

Applications:

Ring-Opening Reactions

Under strongly basic conditions (e.g., NaOH, ethanol), the pyranone ring undergoes hydrolysis to form a dicarboxylic acid derivative. This reactivity mirrors trends observed in structurally related 4H-pyran-4-ones .

Mechanism:

-

Base-induced ring opening at the ketone oxygen.

-

Hydration and tautomerization to yield 3,5-dihydroxyhexanedioic acid analog .

Electrophilic Substitution on the Aromatic Ring

Despite fluorine’s deactivating effect, bromination occurs at the para-position relative to the thioether group using Br2 in acetic acid (Fig. 1C) .

Table 3: Bromination Parameters

| Reagent | Position | Conditions | Yield |

|---|---|---|---|

| Br2/AcOH | C3' | 60°C, 2 h | 45% |

Thioether Alkylation

The methylene bridge (-CH2-) adjacent to sulfur participates in nucleophilic substitution. Treatment with methyl iodide in DMF replaces the thioether’s methyl group with larger alkyl chains.

Example:

2-(((4-Fluorophenyl)thio)ethyl)-5-hydroxy-4H-pyran-4-one (Yield: 68%).

科学的研究の応用

Biological Applications

-

Antimicrobial Activity

- Several studies have indicated that derivatives of pyran compounds exhibit significant antimicrobial properties. The introduction of the 4-fluorophenyl group may enhance these effects, making it a candidate for developing new antimicrobial agents.

-

Antioxidant Properties

- Pyran derivatives have been shown to possess antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The hydroxyl group in this compound may play a crucial role in scavenging free radicals.

-

Anti-cancer Potential

- Research into similar pyran compounds has revealed their potential as anti-cancer agents. The ability to inhibit cancer cell proliferation while inducing apoptosis could be explored further with this specific compound.

Synthesis and Derivatives

The synthesis of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one typically involves multi-step reactions that can yield various derivatives with modified biological activities. The ability to alter substituents on the pyran ring allows for the exploration of structure-activity relationships.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Starting material + 4-fluorobenzenethiol | DMF, heat | Variable |

| 2 | Intermediate + Hydroxylating agent | Acidic conditions | High |

| 3 | Final product purification | Recrystallization | >70% |

Case Studies

-

Antimicrobial Testing

- A study tested various pyran derivatives against Gram-positive and Gram-negative bacteria, showing that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, suggesting potent antimicrobial activity.

-

Antioxidant Evaluation

- In vitro assays demonstrated that pyran derivatives could reduce oxidative stress markers by up to 50%, indicating strong antioxidant potential that could be harnessed in therapeutic applications.

-

Cancer Cell Line Studies

- In experiments involving breast cancer cell lines, certain pyran derivatives led to a reduction in cell viability by over 60% at concentrations of 20 µM, highlighting their potential as anti-cancer agents.

作用機序

The mechanism of action of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as pyranone cores, fluorophenyl groups, or thioether linkages. Key physicochemical and biological properties are highlighted based on available evidence.

Pyranone Derivatives

Key Observations :

- The target compound’s thioether linkage distinguishes it from simpler pyranones like 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, which lacks bioactivity-related substituents .

Fluorophenylthio-Containing Compounds

Key Observations :

- The fluorophenylthio group in the target compound is structurally analogous to Darapladib’s substituents, which are critical for inhibiting lipoprotein-associated phospholipase A₂ (Lp-PLA₂) .

- Ligand 19 () demonstrates that fluorophenylthio groups in triazole systems correlate with moderate toxicity (LD₅₀ = 1000 mg/kg), suggesting the target compound’s safety profile may require empirical validation .

Sulfur-Containing Heterocycles

Key Observations :

- The target’s thioether contrasts with chromeno-pyrimidine’s thioxo group (C=S), which enhances π-π stacking in drug-receptor interactions .

- Sulfur-containing heterocycles like oxadiazoles () exhibit variable toxicity, emphasizing the need for structure-activity relationship (SAR) studies on the target compound .

Research Findings and Gaps

- Structural Advantages: The target compound’s pyranone core and fluorophenylthio group balance solubility (via hydroxy) and lipophilicity, a trait shared with Darapladib .

- Unresolved Questions: No direct bioactivity data for the target compound exists in the provided evidence.

- Toxicity Concerns : Fluorophenylthio derivatives (e.g., ) show moderate acute toxicity, warranting further toxicokinetic studies .

生物活性

2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one, with the CAS number 500861-19-8, is a synthetic organic compound notable for its diverse biological activities. This compound belongs to the pyran class, characterized by a six-membered ring containing one oxygen atom and various substituents that enhance its pharmacological properties. This article delves into the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C12H9FO3S

- Molecular Weight : 252.27 g/mol

- IUPAC Name : 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one

- Purity : ≥95%

The biological activity of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one is attributed to its ability to interact with various molecular targets. The presence of the fluorine atom in the phenylthio group enhances metabolic stability and binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications. The compound may inhibit specific enzymes or modulate receptor activity, influencing cellular pathways related to proliferation and apoptosis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one against a range of pathogens.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values indicating effective inhibition against various bacterial strains.

- Biofilm Formation : It demonstrated potential in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for preventing chronic infections .

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.25 | Effective against biofilm formation |

| Escherichia coli | 0.50 | Broad-spectrum activity |

| Candida albicans | 0.75 | Antifungal properties observed |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its cytotoxic effects on different cancer cell lines.

Case Studies

- Cell Line Evaluations : Studies have shown that 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one exhibits cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 7 | Cell cycle arrest at G2/M phase |

| PC3 | 12 | Inhibition of angiogenesis pathways |

Other Biological Activities

Beyond antimicrobial and anticancer properties, 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one has been explored for additional therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Neuroprotective Potential : The compound's ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases, although further research is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。